molecular formula C18H22 B11955152 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene CAS No. 51526-06-8

1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene

Cat. No.: B11955152
CAS No.: 51526-06-8
M. Wt: 238.4 g/mol
InChI Key: HHRXQMMXINWQCR-UHFFFAOYSA-N
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Description

1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene is a substituted benzene derivative characterized by an ethyl group at the 1-position and a 2-(4-ethylphenyl)ethyl group at the 4-position. The structure consists of two benzene rings connected via a flexible ethyl (-CH₂-CH₂-) linker, with each aromatic ring bearing an ethyl substituent. This compound belongs to a broader class of diarylalkanes, which are studied for their applications in materials science and pharmaceuticals.

Properties

CAS No.

51526-06-8

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

1-ethyl-4-[2-(4-ethylphenyl)ethyl]benzene

InChI

InChI=1S/C18H22/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h5-12H,3-4,13-14H2,1-2H3

InChI Key

HHRXQMMXINWQCR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCC2=CC=C(C=C2)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, elevated temperature and pressure.

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alkanes.

    Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related diaryl derivatives, focusing on variations in substituents, linkage types (e.g., ethyl vs. ethynyl), and functional groups. Key examples include:

Structural and Functional Variations

1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene (CAS 63221-88-5) Substituents: Ethyl (position 1), 4-methoxyphenyl (position 4). Linkage: Rigid ethynyl (-C≡C-). Properties: Higher rigidity due to triple bond; melting point = 74°C, boiling point = 153°C .

1-Ethyl-4-[(4-n-propylphenyl)ethynyl]benzene (CAS 102225-55-8) Substituents: Ethyl (position 1), 4-n-propylphenyl (position 4). Linkage: Ethynyl. Properties: Molecular weight = 248.36 g/mol; purity ≥99% . Applications: Liquid crystal monomer for display technologies.

trans-1-[(4-Ethylphenyl)ethynyl]-4-(4-propylcyclohexyl)benzene (CAS 107949-21-3)

  • Substituents : Ethyl (position 1), trans-4-propylcyclohexyl (position 4).
  • Linkage : Ethynyl.
  • Properties : Molecular weight = 330.51 g/mol; density = 1.01 g/cm³ .
  • Applications : High-performance liquid crystals due to thermal stability and mesophase behavior.

4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene (CAS 145698-42-6)

  • Substituents : Ethyl (position 1), 3,4-difluorophenyl (position 4).
  • Linkage : Ethynyl.
  • Properties : Enhanced polarity due to fluorine atoms; molecular weight = 242.27 g/mol .

Key Differences and Trends

  • Substituent Effects :
    • Alkyl chains (e.g., propyl, hexyl) increase hydrophobicity and molecular weight, affecting phase transitions.
    • Electron-withdrawing groups (e.g., -F) enhance polarity and intermolecular interactions.
  • Applications : Ethynyl derivatives dominate in liquid crystal applications due to their rigid, linear structures, whereas ethyl-linked compounds may find use in flexible organic materials or as synthetic intermediates.

Data Tables

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituent 1 Substituent 2 Linkage Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Applications References
1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene Ethyl 4-Ethylphenyl Ethyl C₁₈H₂₀ 236.35 - Synthetic intermediate -
1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene Ethyl 4-Methoxyphenyl Ethynyl C₁₇H₁₆O 236.31 74 Liquid crystal precursors
1-Ethyl-4-[(4-n-propylphenyl)ethynyl]benzene Ethyl 4-n-Propylphenyl Ethynyl C₁₉H₂₀ 248.36 - Liquid crystal monomers
trans-1-[(4-Ethylphenyl)ethynyl]-4-(4-propylcyclohexyl)benzene Ethyl trans-4-Propylcyclohexyl Ethynyl C₂₅H₃₀ 330.51 - High-performance liquid crystals
4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene Ethyl 3,4-Difluorophenyl Ethynyl C₁₆H₁₂F₂ 242.27 - Polar materials research

Biological Activity

1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene, a compound with the molecular formula C17_{17}H22_{22}, is of interest in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC17_{17}H22_{22}
Molecular Weight226.36 g/mol
Melting Point71-74 °C
Boiling Point135-136 °C (1 mmHg)

Structure

The structure of this compound features an ethyl group attached to a benzene ring, which is further substituted with a phenyl group. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.

This compound exhibits biological activities that can be attributed to its interactions with specific proteins and enzymes. The following mechanisms have been identified:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : DPP-IV is involved in glucose metabolism and has been targeted for diabetes treatment. Compounds similar in structure have shown potential in inhibiting DPP-IV, suggesting that this compound may also possess this activity .
  • Antimicrobial Properties : Some studies indicate that compounds with similar structures exhibit antimicrobial activity against various pathogens, which may extend to this compound as well.

Efficacy Against Biological Targets

Research has shown variable efficacy of structurally related compounds against protozoan parasites such as Plasmodium falciparum and Trypanosoma cruzi. While specific data on this compound is limited, it is hypothesized that its structural characteristics may confer similar anti-parasitic properties.

Study 1: DPP-IV Inhibition

In a recent study focusing on DPP-IV inhibitors, several compounds were synthesized and evaluated for their inhibitory activities. The findings suggested that modifications to the ethyl and phenyl groups could enhance DPP-IV inhibition, indicating a potential pathway for optimizing the efficacy of this compound .

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of a series of ethyl-substituted benzene derivatives. The results indicated promising activity against gram-positive and gram-negative bacteria. Although direct testing on this compound was not performed, its structural similarity suggests potential efficacy .

Study 3: Toxicological Assessments

Toxicological evaluations have highlighted the importance of assessing the safety profile of new compounds. For related compounds, high protein binding and metabolic stability were observed, which are critical factors in drug development. Further studies are needed to evaluate these parameters for this compound.

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